Cas no 2680827-67-0 (benzyl N-(6-ethynylpyridin-3-yl)carbamate)

Benzyl N-(6-ethynylpyridin-3-yl)carbamate is a specialized organic compound featuring a pyridine core functionalized with an ethynyl group at the 6-position and a benzyl carbamate moiety at the 3-position. This structure makes it a versatile intermediate in organic synthesis, particularly in click chemistry applications due to the reactive ethynyl group, which facilitates efficient cycloaddition reactions. The benzyl carbamate group enhances stability while allowing selective deprotection when required. Its well-defined reactivity profile and compatibility with diverse synthetic conditions make it valuable for constructing complex heterocyclic frameworks, pharmaceuticals, and advanced materials. The compound is typically handled under inert conditions to preserve its functional integrity.
benzyl N-(6-ethynylpyridin-3-yl)carbamate structure
2680827-67-0 structure
Product name:benzyl N-(6-ethynylpyridin-3-yl)carbamate
CAS No:2680827-67-0
MF:C15H12N2O2
MW:252.267983436584
CID:5653097
PubChem ID:165914078

benzyl N-(6-ethynylpyridin-3-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, N-(6-ethynyl-3-pyridinyl)-, phenylmethyl ester
    • Benzyl (6-ethynylpyridin-3-yl)carbamate
    • benzyl N-(6-ethynylpyridin-3-yl)carbamate
    • Inchi: 1S/C15H12N2O2/c1-2-13-8-9-14(10-16-13)17-15(18)19-11-12-6-4-3-5-7-12/h1,3-10H,11H2,(H,17,18)
    • InChI Key: PHSHAFSHXRAGKD-UHFFFAOYSA-N
    • SMILES: N(C1=CN=C(C#C)C=C1)C(=O)OCC1C=CC=CC=1

Experimental Properties

  • Density: 1.23±0.1 g/cm3(Predicted)
  • Boiling Point: 373.8±37.0 °C(Predicted)
  • pka: 12.34±0.70(Predicted)

benzyl N-(6-ethynylpyridin-3-yl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28279116-10g
benzyl N-(6-ethynylpyridin-3-yl)carbamate
2680827-67-0
10g
$3622.0 2023-09-09
Enamine
EN300-28279116-0.5g
benzyl N-(6-ethynylpyridin-3-yl)carbamate
2680827-67-0 95.0%
0.5g
$809.0 2025-03-19
Enamine
EN300-28279116-0.1g
benzyl N-(6-ethynylpyridin-3-yl)carbamate
2680827-67-0 95.0%
0.1g
$741.0 2025-03-19
Enamine
EN300-28279116-0.25g
benzyl N-(6-ethynylpyridin-3-yl)carbamate
2680827-67-0 95.0%
0.25g
$774.0 2025-03-19
Enamine
EN300-28279116-1.0g
benzyl N-(6-ethynylpyridin-3-yl)carbamate
2680827-67-0 95.0%
1.0g
$842.0 2025-03-19
Enamine
EN300-28279116-10.0g
benzyl N-(6-ethynylpyridin-3-yl)carbamate
2680827-67-0 95.0%
10.0g
$3622.0 2025-03-19
Enamine
EN300-28279116-1g
benzyl N-(6-ethynylpyridin-3-yl)carbamate
2680827-67-0
1g
$842.0 2023-09-09
Enamine
EN300-28279116-5.0g
benzyl N-(6-ethynylpyridin-3-yl)carbamate
2680827-67-0 95.0%
5.0g
$2443.0 2025-03-19
Enamine
EN300-28279116-5g
benzyl N-(6-ethynylpyridin-3-yl)carbamate
2680827-67-0
5g
$2443.0 2023-09-09
Enamine
EN300-28279116-2.5g
benzyl N-(6-ethynylpyridin-3-yl)carbamate
2680827-67-0 95.0%
2.5g
$1650.0 2025-03-19

Additional information on benzyl N-(6-ethynylpyridin-3-yl)carbamate

Comprehensive Overview of Benzyl N-(6-Ethynylpyridin-3-yl)carbamate (CAS No. 2680827-67-0)

Benzyl N-(6-ethynylpyridin-3-yl)carbamate (CAS No. 2680827-67-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of carbamate derivatives, which are widely recognized for their versatility in drug discovery and material science. The presence of both ethynyl and pyridinyl functional groups in its structure makes it a valuable intermediate for click chemistry applications and targeted molecular design.

In recent years, the demand for high-purity chemical intermediates like benzyl N-(6-ethynylpyridin-3-yl)carbamate has surged, driven by advancements in bioconjugation techniques and small-molecule therapeutics. Researchers are particularly interested in its potential role in PROTACs (Proteolysis Targeting Chimeras), a cutting-edge technology for degrading disease-causing proteins. This aligns with the growing trend of targeted protein degradation in oncology and neurodegenerative disease research.

The compound's CAS number 2680827-67-0 serves as a unique identifier in global chemical databases, facilitating precise tracking in supply chain management for research institutions. Its molecular weight of 252.27 g/mol and structural features (including the reactive ethynyl group) make it particularly useful for Huisgen cycloaddition reactions, a cornerstone of modern bioorthogonal chemistry.

From a synthetic chemistry perspective, benzyl N-(6-ethynylpyridin-3-yl)carbamate demonstrates excellent compatibility with palladium-catalyzed cross-coupling reactions, making it valuable for constructing complex molecular architectures. This property has become increasingly important as the pharmaceutical industry shifts toward fragment-based drug discovery methodologies. The compound's pyridine ring also contributes to enhanced water solubility compared to purely aromatic systems, addressing a common challenge in drug formulation.

Recent publications in journals like Organic Letters and Journal of Medicinal Chemistry have highlighted derivatives of carbamate-protected ethynylpyridines as key building blocks for kinase inhibitors. This reflects the broader industry focus on precision medicine approaches, where researchers seek compounds with specific pharmacophore elements for tailored therapeutic effects. The benzyloxycarbonyl (Cbz) protecting group in this molecule offers additional advantages for stepwise synthesis strategies.

Quality control parameters for CAS 2680827-67-0 typically include HPLC purity assessments (often >98%) and thorough spectroscopic characterization (1H NMR, 13C NMR, and HRMS). These rigorous standards meet the requirements of GMP-compliant manufacturing processes, particularly important for compounds intended for preclinical development. The growing emphasis on reproducibility in scientific research has further increased the demand for well-characterized small molecules like this carbamate derivative.

Environmental considerations in chemical synthesis have brought attention to the atom economy of reactions involving benzyl N-(6-ethynylpyridin-3-yl)carbamate. Its efficient incorporation into target molecules aligns with green chemistry principles, reducing waste generation in multi-step syntheses. This aspect resonates with the pharmaceutical industry's commitment to sustainable manufacturing practices, a topic frequently searched in academic and industrial circles.

The compound's stability profile makes it suitable for long-term storage under appropriate conditions (typically 2-8°C in inert atmosphere), addressing common concerns about chemical degradation in research laboratories. Proper handling protocols emphasize protection from moisture-sensitive conditions to maintain the integrity of both the carbamate and ethynyl functionalities.

Looking toward future applications, benzyl N-(6-ethynylpyridin-3-yl)carbamate shows promise in chemical biology studies, particularly for activity-based protein profiling. The compound's ability to serve as a photoaffinity labeling precursor could enable new approaches in target identification - a critical step in modern drug discovery pipelines. These potential uses position the molecule at the intersection of multiple high-growth research areas.

For researchers sourcing this compound, it's essential to verify certificates of analysis that confirm identity and purity through complementary analytical techniques. The increasing availability of custom synthesis services for 2680827-67-0 reflects the compound's growing importance in medicinal chemistry workflows. Proper documentation of structure-activity relationships involving this building block contributes valuable data to the expanding field of rational drug design.

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